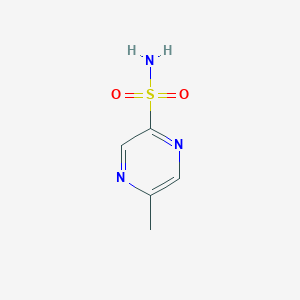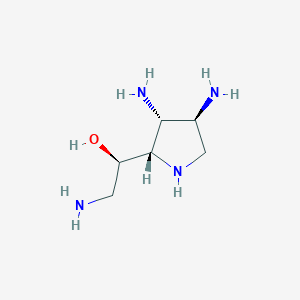![molecular formula C8H8N2OS B15203920 7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
7-(Methylthio)benzo[d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylthio group at the 7th position and an amino group at the 2nd position of the benzoxazole ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and methyl isothiocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Cyclization: The reaction mixture is heated to reflux, leading to the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the microwave-assisted synthesis, which offers rapid and high-yielding reactions. This method involves the use of microwave irradiation to accelerate the cyclization process, reducing reaction times and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methylthio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
7-(Methylthio)benzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 7-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzoxazole: Lacks the methylthio group, resulting in different chemical and biological properties.
7-Methylbenzo[d]oxazol-2-amine: Lacks the thio group, leading to variations in reactivity and biological activity.
7-(Methylthio)benzo[d]thiazol-2-amine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological effects.
Uniqueness
7-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
7-methylsulfanyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3,(H2,9,10) |
Clé InChI |
FVUIDERZLNBFNB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)





![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)



![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)

